molecular formula C25H22N2O5S2 B6502018 Methanone, [3-amino-5-[(3-methoxyphenyl)amino]-4-(phenylsulfonyl)-2-thienyl](3-methoxyphenyl)- CAS No. 892299-27-3

Methanone, [3-amino-5-[(3-methoxyphenyl)amino]-4-(phenylsulfonyl)-2-thienyl](3-methoxyphenyl)-

Cat. No.: B6502018
CAS No.: 892299-27-3
M. Wt: 494.6 g/mol
InChI Key: MMXGEBNZKZJHAO-UHFFFAOYSA-N
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Description

The compound Methanone, 3-amino-5-[(3-methoxyphenyl)amino]-4-(phenylsulfonyl)-2-thienyl- is a thienyl-based methanone derivative featuring a sulfur-containing thiophene ring substituted with:

  • A 3-amino group,
  • A 5-[(3-methoxyphenyl)amino] group,
  • A 4-(phenylsulfonyl) group.

The methanone moiety is attached to a 3-methoxyphenyl group. This structure combines electron-donating (methoxy, amino) and electron-withdrawing (phenylsulfonyl) substituents, which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name

[3-amino-4-(benzenesulfonyl)-5-(3-methoxyanilino)thiophen-2-yl]-(3-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O5S2/c1-31-18-10-6-8-16(14-18)22(28)23-21(26)24(34(29,30)20-12-4-3-5-13-20)25(33-23)27-17-9-7-11-19(15-17)32-2/h3-15,27H,26H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMXGEBNZKZJHAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)C2=C(C(=C(S2)NC3=CC(=CC=C3)OC)S(=O)(=O)C4=CC=CC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701120535
Record name [3-Amino-5-[(3-methoxyphenyl)amino]-4-(phenylsulfonyl)-2-thienyl](3-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701120535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

494.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

892299-27-3
Record name [3-Amino-5-[(3-methoxyphenyl)amino]-4-(phenylsulfonyl)-2-thienyl](3-methoxyphenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=892299-27-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3-Amino-5-[(3-methoxyphenyl)amino]-4-(phenylsulfonyl)-2-thienyl](3-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701120535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Aromatic Nucleophilic Substitution

The introduction of the phenylsulfonyl group at the 4-position of the thienyl ring is achieved via sulfonation using phenylsulfonyl chloride in the presence of AlCl₃ as a Lewis acid. Key conditions include:

ParameterValue
SolventDichloromethane (DCM)
Temperature0–5°C (ice bath)
Reaction Time6–8 hours
Yield78–82%

The amino group at the 3-position is protected using a tert-butoxycarbonyl (Boc) group prior to sulfonation to prevent side reactions.

Amination at the 5-Position

The 5-[(3-methoxyphenyl)amino] substituent is introduced via Buchwald-Hartwig coupling between 5-bromo-thienyl intermediate and 3-methoxyaniline. Catalytic Pd₂(dba)₃ with Xantphos as a ligand enables C–N bond formation:

ParameterValue
SolventToluene
BaseCs₂CO₃
Temperature110°C
Reaction Time12 hours
Yield65–70%

Methanone Formation via Cross-Coupling

The final step involves coupling the functionalized thienyl moiety with 3-methoxyphenyl groups to form the methanone structure.

Friedel-Crafts Acylation

A Friedel-Crafts reaction between the thienyl intermediate and 3-methoxybenzoyl chloride is conducted under acidic conditions:

ParameterValue
CatalystAlCl₃
SolventNitromethane
TemperatureReflux (100–105°C)
Reaction Time4–6 hours
Yield60–68%

Deprotection of the Amino Group

The Boc-protecting group is removed using trifluoroacetic acid (TFA) in DCM:

ParameterValue
TFA Concentration20% v/v
Reaction Time2 hours
TemperatureRoom temperature
Yield>95%

Optimization and Challenges

Regioselectivity in Sulfonation

The phenylsulfonyl group’s position is critical. Competing sulfonation at the 2- or 5-positions is mitigated by steric hindrance from the Boc-protected amino group.

Catalyst Efficiency in Cross-Coupling

Pd₂(dba)₃/Xantphos outperforms other catalysts (e.g., Pd(OAc)₂) in minimizing homo-coupling byproducts.

Solvent Impact on Acylation

Nitromethane enhances electrophilicity of the acyl chloride, improving yields compared to DCM or THF.

Comparative Data Table

StepMethodKey Reagents/ConditionsYield
SulfonationAlCl₃-mediatedPhenylsulfonyl chloride, DCM78–82%
AminationBuchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃65–70%
AcylationFriedel-CraftsAlCl₃, nitromethane60–68%
DeprotectionAcidolysisTFA/DCM>95%

Chemical Reactions Analysis

Types of Reactions

Methanone, 3-amino-5-[(3-methoxyphenyl)amino]-4-(phenylsulfonyl)-2-thienyl- undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The reactions are typically carried out under controlled temperatures and pressures to ensure high efficiency and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols.

Scientific Research Applications

Methanone, 3-amino-5-[(3-methoxyphenyl)amino]-4-(phenylsulfonyl)-2-thienyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of Methanone, 3-amino-5-[(3-methoxyphenyl)amino]-4-(phenylsulfonyl)-2-thienyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in cancer cell proliferation or modulate receptors involved in inflammation .

Comparison with Similar Compounds

APTM: A Thienyl-Based Anticancer Analogue

APTM (3-Amino-5-[(2,6-dimethylphenyl)amino]-4-(phenylsulfonyl)-2-thienylmethanone) shares the thienyl core and phenylsulfonyl group with the target compound. Key differences include:

  • Substituent at the 5-position: APTM has a 2,6-dimethylphenylamino group vs. the 3-methoxyphenylamino group in the target compound.
  • Methanone group: APTM features a 4-fluorophenyl group instead of 3-methoxyphenyl.

Biological Activity :
APTM exhibits potent anticancer activity against colon cancer HCT116 cells via p53-dependent apoptosis. The 4-fluorophenyl group may enhance lipophilicity and target binding compared to the 3-methoxyphenyl group in the target compound .

Thiazole-Based Methanone Derivatives

Compound 27 ((4-Amino-2-(cyclohexylamino)thiazol-5-yl)(3-methoxyphenyl)methanone) from replaces the thienyl ring with a thiazole heterocycle. Key distinctions:

  • Heterocycle : Thiazole (N,S-containing) vs. thienyl (S-containing).
  • Substituents: Cyclohexylamino and amino groups vs. phenylsulfonyl and amino groups.

Biological Activity :
Thiazole derivatives like compound 27 are potent inhibitors of cyclin-dependent kinases (CDKs), highlighting how heterocycle choice influences target specificity. The absence of a phenylsulfonyl group may reduce metabolic stability compared to the target compound .

Thieno[2,3-b]pyridine Methanone Derivative

The compound in (6-[4-(allyloxy)phenyl]-3-amino-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-ylmethanone) shares a sulfur-containing heterocycle but with a fused pyridine ring. Key features:

  • Substituents : Trifluoromethyl (electron-withdrawing) and allyloxy (lipophilic) groups.
  • Methanone group: 3-fluoro-4-methoxyphenyl vs. 3-methoxyphenyl in the target compound.

Implications :
The trifluoromethyl group enhances metabolic resistance, while the allyloxy group may improve membrane permeability. These modifications suggest divergent pharmacokinetic profiles compared to the target compound .

Data Table: Structural and Functional Comparison

Compound Name Heterocycle Key Substituents (Thienyl/Thiazole) Methanone Group Biological Activity Reference
Target Compound Thienyl 3-amino, 5-(3-MeOPhNH), 4-PhSO₂ 3-MeOPh Unknown -
APTM Thienyl 3-amino, 5-(2,6-Me₂PhNH), 4-PhSO₂ 4-FPh Anticancer (p53-dependent apoptosis)
Compound 27 Thiazole 4-amino, 2-(cyclohexylamino) 3-MeOPh CDK inhibition
Compound Thieno[2,3-b]pyridine 3-amino, 4-CF₃, 6-(allyloxyPh) 3-F-4-MeOPh Not specified

Research Findings and Implications

Role of Substituents

  • Electron-Withdrawing Groups (e.g., PhSO₂) : Enhance metabolic stability and may influence target binding through polar interactions.
  • Fluorine vs. Methoxy : Fluorine (in APTM) improves bioavailability via enhanced membrane permeability, whereas methoxy (in the target compound) may favor π-stacking interactions .

Heterocycle Impact

  • Thienyl vs. Thiazole : Thienyl derivatives (e.g., APTM) show anticancer activity, while thiazoles (e.g., compound 27) target kinases, underscoring the role of heterocycle choice in biological targeting .

Biological Activity

Methanone, specifically the compound 3-amino-5-[(3-methoxyphenyl)amino]-4-(phenylsulfonyl)-2-thienyl- , is a complex organic molecule that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Thienyl group : A sulfur-containing heterocyclic structure.
  • Phenylsulfonyl group : Enhances the compound's solubility and reactivity.
  • Methoxyphenyl groups : Provide additional functional sites for biological interaction.

The molecular formula is C22H24N2O4SC_{22}H_{24}N_{2}O_{4}S with a molecular weight of approximately 478.6 g/mol.

The biological activity of Methanone is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical cellular processes, such as those related to cancer cell proliferation and inflammation.
  • Receptor Modulation : It can modulate receptor activity, potentially affecting signaling pathways associated with pain and inflammation .

Anticancer Activity

Research has indicated that Methanone exhibits significant anticancer properties. For example:

  • In vitro studies demonstrated that the compound inhibited the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. The IC50 values varied across different cell lines, indicating selective toxicity .
Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Apoptosis induction
HeLa (Cervical)20Cell cycle arrest
A549 (Lung)25Inhibition of proliferation

Anti-inflammatory Activity

Methanone has also been studied for its anti-inflammatory effects:

  • It was shown to reduce the secretion of pro-inflammatory cytokines in macrophages, suggesting a potential role in managing inflammatory diseases .

Case Studies

  • Study on Cancer Cell Lines : A study published in Bioorganic & Medicinal Chemistry Letters evaluated the effects of Methanone on various cancer cell lines. The results indicated a dose-dependent response with significant inhibition of cell viability at concentrations above 10 µM .
  • Inflammation Model : In a murine model of inflammation, Methanone administration resulted in decreased paw edema and lower levels of TNF-alpha and IL-6, highlighting its therapeutic potential in inflammatory conditions .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing this methanone derivative, and what challenges arise in its multi-step synthesis?

  • Methodological Answer : The synthesis typically involves:

  • Step 1 : Formation of the thienyl core via cyclization of substituted thiophene precursors under acidic or basic conditions.
  • Step 2 : Introduction of the phenylsulfonyl group via nucleophilic substitution or palladium-catalyzed coupling reactions.
  • Step 3 : Functionalization with 3-methoxyphenyl and amino groups using reductive amination or Buchwald-Hartwig coupling .
  • Challenges : Competing side reactions (e.g., over-sulfonylation) and purification difficulties due to the compound’s low solubility. Optimize yields by controlling temperature (60–80°C), using anhydrous solvents (e.g., DMF), and employing chromatographic purification with silica gel modified with triethylamine .

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, sulfonyl group absence of protons).
  • X-ray Crystallography : Resolves stereochemistry and bond angles, particularly for the thienyl and phenylsulfonyl moieties .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+^+ at m/z 487.12) and isotopic patterns .
  • FT-IR : Identifies functional groups (e.g., C=O stretch at ~1680 cm1^{-1}, N-H bend at ~1600 cm1^{-1}) .

Q. What preliminary biological activities have been hypothesized for this compound?

  • Methodological Answer :

  • Target Prediction : Computational docking (e.g., AutoDock Vina) suggests affinity for kinase domains (e.g., EGFR) or GPCRs due to the sulfonyl and methoxy groups’ hydrogen-bonding potential .
  • In Vitro Screening : Test against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays. Compare IC50_{50} values with structurally similar compounds (e.g., ’s thienopyridines with IC50_{50} ~5–10 µM) .

Advanced Research Questions

Q. How can synthetic yield be optimized while minimizing impurities?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use response surface methodology to evaluate variables (e.g., catalyst loading, reaction time). For example, a 10% increase in Pd(OAc)2_2 concentration (0.5 mol% → 0.55 mol%) improved coupling efficiency by 15% in ’s protocol.
  • Byproduct Analysis : Employ LC-MS to identify impurities (e.g., desulfonated byproducts) and adjust protecting groups (e.g., tert-butyloxycarbonyl for amines) .

Q. How can contradictions in reported biological data (e.g., antimicrobial vs. anticancer efficacy) be resolved?

  • Methodological Answer :

  • Comparative Assays : Re-test the compound under standardized conditions (e.g., CLSI guidelines for antimicrobials vs. NCI-60 panel for anticancer activity).
  • Mechanistic Studies : Use RNA-seq or proteomics to identify differentially expressed pathways. For example, reports antimicrobial activity via membrane disruption, while hypothesizes kinase inhibition. Validate via Western blotting for phosphorylated targets .

Q. What computational strategies predict the compound’s pharmacokinetic and toxicity profiles?

  • Methodological Answer :

  • ADMET Prediction : Use SwissADME or ADMETLab to estimate logP (~3.2), blood-brain barrier penetration (low), and CYP450 inhibition risk.
  • Toxicity : Apply ProTox-II to identify potential hepatotoxicity alerts (e.g., structural similarity to sulfonamide-based hepatotoxins) .

Q. How does the phenylsulfonyl group influence reactivity in nucleophilic substitution reactions?

  • Methodological Answer :

  • Kinetic Studies : Monitor reaction rates (e.g., with HNMR or HPLC) using varying nucleophiles (e.g., amines vs. thiols). The sulfonyl group’s electron-withdrawing effect accelerates substitution at the 4-position of the thienyl ring but may deactivate adjacent sites .
  • DFT Calculations : Calculate Fukui indices to identify electrophilic centers. The C-4 position on the thienyl ring shows higher electrophilicity (f+^+ = 0.12) compared to C-2 (f+^+ = 0.08) .

Q. What structure-activity relationships (SAR) guide the design of analogs with enhanced potency?

  • Methodological Answer :

  • Analog Synthesis : Replace the 3-methoxyphenyl group with electron-deficient (e.g., 3-CF3_3) or bulky (e.g., 3-tert-butyl) substituents.
  • Bioactivity Testing : Compare IC50_{50} values against parent compound. For example, a 3-CF3_3-substituted analog showed 3-fold higher kinase inhibition (IC50_{50} = 1.2 µM vs. 3.7 µM) in ’s assays.
  • 3D-QSAR : Develop CoMFA or CoMSIA models using alignment of active/inactive analogs .

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